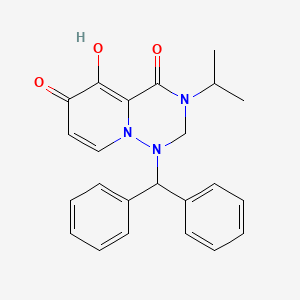

Cap-dependent endonuclease-IN-26

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H23N3O3 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

1-benzhydryl-5-hydroxy-3-propan-2-yl-2H-pyrido[2,1-f][1,2,4]triazine-4,6-dione |

InChI |

InChI=1S/C23H23N3O3/c1-16(2)24-15-26(25-14-13-19(27)22(28)21(25)23(24)29)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,20,28H,15H2,1-2H3 |

InChI Key |

XBUAYFHRCVFRFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CN(N2C=CC(=O)C(=C2C1=O)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Antiviral Spectrum of Cap-dependent Endonuclease-IN-26

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cap-dependent endonuclease-IN-26 (also referred to as compound 2v in some literature) is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral transcription. This document provides a comprehensive overview of the antiviral spectrum of this compound, detailing its activity against a range of influenza A and B virus strains. Furthermore, it outlines the methodologies for key experimental assays used to determine its efficacy and cytotoxicity. The mechanism of action is also visually represented to facilitate a deeper understanding of its role in inhibiting viral replication.

Antiviral Spectrum and Potency

This compound demonstrates a broad spectrum of antiviral activity, primarily against various strains of influenza A and B viruses. Its efficacy is attributed to the inhibition of the viral cap-dependent endonuclease, with a reported IC50 value of 286 nM.[1] The compound has shown potent activity against H1N1 and H3N2 subtypes of influenza A, as well as influenza B viruses.[1]

Table 1: In Vitro Antiviral Activity of this compound against Influenza Viruses

| Virus Strain | Type | EC50 (nM) |

| rgA/WSN/33 | A (H1N1) | 165.1 |

| rgA/WSN/33-NA/H274Y (Oseltamivir-resistant) | A (H1N1) | 80.4 |

| A/PR/8/34 | A (H1N1) | 183.0 |

| A/Victoria/3/75 | A (H3N2) | 828.8 |

| A/HongKong/8/68 | A (H3N2) | 301.5 |

| B/Hong Kong/5/72 | B | 124.3 |

| B/Maryland/1/59 | B | 176.0 |

Data sourced from MedChemExpress.[1]

While specific data for this compound against other viral families is limited in the public domain, the broader class of cap-dependent endonuclease inhibitors has shown promise against viruses that utilize a cap-snatching mechanism for transcription, such as those in the Bunyavirales order.[2][3] This includes viruses like Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus.[2][3] Further research is warranted to fully elucidate the antiviral spectrum of this compound beyond influenza viruses.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the viral cap-dependent endonuclease. This enzyme is a critical component of the influenza virus RNA-dependent RNA polymerase complex and is responsible for "cap-snatching," a process where the virus cleaves the 5' cap from host cell pre-mRNAs to use as a primer for the synthesis of its own viral mRNAs. By inhibiting this endonuclease activity, this compound effectively blocks viral transcription and subsequent replication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity and cytotoxicity of this compound.

Cap-dependent Endonuclease (CEN) Inhibition Assay (FRET-based)

This protocol describes a representative Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the inhibition of influenza virus cap-dependent endonuclease activity.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of the viral endonuclease.

Principle: A short, single-stranded RNA or DNA oligonucleotide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant influenza virus cap-dependent endonuclease (PA subunit N-terminal domain)

-

FRET-based substrate (e.g., a 20-nucleotide RNA labeled with 6-FAM at the 5' end and a quencher at the 3' end)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT)

-

This compound (in DMSO)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the recombinant CEN enzyme to all wells except for the no-enzyme control wells.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for 6-FAM).

-

Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This protocol details a standard plaque reduction assay to determine the effective concentration (EC50) of this compound against influenza virus.

Objective: To measure the ability of the compound to inhibit the replication of infectious virus particles.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium containing the test compound, which restricts the spread of progeny virions to adjacent cells. This results in the formation of localized zones of cell death (plaques). The reduction in the number or size of plaques in the presence of the compound is a measure of its antiviral activity.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock of known titer

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Semi-solid overlay (e.g., Avicel or agarose) containing TPCK-trypsin

-

This compound

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.

-

Prepare serial dilutions of the influenza virus in serum-free DMEM.

-

Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

-

During the infection period, prepare the semi-solid overlay containing various concentrations of this compound.

-

After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

-

Add the semi-solid overlay containing the test compound to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

-

Fix the cells with 10% formalin and then stain with crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well and calculate the percent plaque reduction for each compound concentration compared to the vehicle control.

-

Determine the EC50 value by plotting the percent plaque reduction against the logarithm of the compound concentration.

WST-8 Cytotoxicity Assay

This protocol describes the use of a WST-8 assay to assess the cytotoxicity of this compound on host cells.

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Principle: The WST-8 reagent is a water-soluble tetrazolium salt that is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

MDCK cells (or other relevant cell line)

-

DMEM with 10% FBS

-

This compound

-

WST-8 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MDCK cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium only (no cells) as a blank and wells with cells and medium containing DMSO (vehicle control).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 value by plotting the percent cell viability against the logarithm of the compound concentration.

In Vivo Efficacy

In vivo studies are crucial to evaluate the therapeutic potential of antiviral compounds. A common model for influenza virus infection is the mouse model.

Mouse Model of Influenza Infection

Objective: To assess the in vivo antiviral efficacy of this compound in a mouse model of influenza infection.

Procedure Outline:

-

Animal Model: Use a susceptible mouse strain (e.g., BALB/c or C57BL/6).

-

Virus Challenge: Anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of a mouse-adapted influenza virus strain.

-

Compound Administration: Administer this compound via a relevant route (e.g., oral gavage, intravenous injection) at various dosages and schedules (prophylactic or therapeutic).

-

Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and survival.

-

Viral Load Determination: At specific time points post-infection, euthanize a subset of mice and collect lung tissue to determine the viral titer by plaque assay or qRT-PCR.

-

Data Analysis: Compare the survival rates, weight loss, and lung viral titers between the treated and vehicle control groups to assess the efficacy of the compound.

Conclusion

This compound is a promising antiviral agent with potent activity against a range of influenza A and B viruses, including oseltamivir-resistant strains. Its mechanism of action, targeting the essential viral cap-dependent endonuclease, makes it an attractive candidate for further development. The experimental protocols provided in this guide offer a framework for the continued investigation of this and similar compounds. Future research should focus on expanding the characterization of its antiviral spectrum against other cap-snatching viruses and further evaluating its in vivo efficacy and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Inhibiting the Achilles' Heel of Influenza: A Technical Guide to Small Molecule-Mediated Disruption of Cap-Snatching

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The influenza virus, a persistent global health threat, relies on a unique "cap-snatching" mechanism to transcribe its genome, making this process an attractive target for novel antiviral therapies. This technical guide provides an in-depth exploration of the small molecule inhibitors that target this critical viral process. We delve into the molecular intricacies of the cap-snatching machinery, composed of the polymerase acidic (PA) and polymerase basic 2 (PB2) subunits of the viral RNA-dependent RNA polymerase. This document details the mechanism of action of key inhibitors, presents a comprehensive summary of their quantitative antiviral activity, and provides detailed protocols for essential in vitro and cell-based assays. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this promising frontier in influenza drug discovery.

The Influenza Cap-Snatching Mechanism: A Prime Target for Antiviral Intervention

Influenza A and B viruses, the primary causative agents of seasonal epidemics and occasional pandemics, utilize a clever strategy to ensure the translation of their viral mRNAs. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex of PA, PB1, and PB2 subunits, excises the 5' cap structure along with a short stretch of nucleotides from host pre-mRNAs. This "stolen" cap is then used as a primer to initiate the transcription of viral genes. This process, termed "cap-snatching," is essential for the virus and absent in the host, making it an ideal target for selective antiviral drug development.[1]

The cap-snatching process can be dissected into two key events, each offering a distinct target for small molecule inhibition:

-

Cap-Binding by the PB2 Subunit: The PB2 subunit of the viral polymerase recognizes and binds to the 7-methylguanosine (m7G) cap of host pre-mRNAs.[2] Small molecules that occupy this binding pocket can competitively inhibit the interaction with host mRNAs, thereby preventing the initiation of cap-snatching.

-

Endonuclease Activity of the PA Subunit: Following cap-binding by PB2, the PA subunit, which possesses endonuclease activity, cleaves the host pre-mRNA 10-13 nucleotides downstream of the cap.[1] Inhibitors that target the active site of this endonuclease can block the generation of the capped primers required for viral transcription.

Small Molecule Inhibitors of Cap-Snatching

Significant progress has been made in the development of small molecules that effectively inhibit the cap-snatching mechanism. These compounds can be broadly categorized based on their target within the viral polymerase complex.

PB2 Cap-Binding Inhibitors

These molecules are designed to fit into the aromatic cage of the PB2 subunit's cap-binding domain, preventing its interaction with host capped RNAs.

-

Pimodivir (VX-787): A frontrunner in this class, pimodivir has demonstrated potent activity against a wide range of influenza A strains, including those resistant to other antiviral drugs.[3] However, it shows little to no activity against influenza B viruses.[3] Clinical development of pimodivir was halted due to a lack of significant benefit over the standard of care in later-phase trials.

PA Endonuclease Inhibitors

These inhibitors typically chelate the divalent metal ions (usually Mn2+) in the active site of the PA endonuclease, thereby blocking its catalytic activity.

-

Baloxavir Marboxil (S-033188): This prodrug is rapidly converted to its active form, baloxavir acid (S-033447), which is a potent and selective inhibitor of the PA endonuclease.[4] It has a broad spectrum of activity against both influenza A and B viruses.[4] Baloxavir marboxil is approved for the treatment of acute uncomplicated influenza.

-

Other Investigational PA Endonuclease Inhibitors: A variety of other chemical scaffolds are being explored for their ability to inhibit the PA endonuclease, including diketo acids and metal-binding pharmacophores.[5][6]

Quantitative Assessment of Inhibitor Potency

The efficacy of cap-snatching inhibitors is quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters used to compare the potency of different compounds.

Table 1: In Vitro Inhibitory Activity of Selected Cap-Snatching Inhibitors

| Compound/Drug Name | Target | Assay Type | IC50 (nM) | Reference(s) |

| Baloxavir acid | PA Endonuclease | Endonuclease Assay | 1.4 - 3.1 (Influenza A) | [7][8] |

| 4.5 - 8.9 (Influenza B) | [7][8] | |||

| Pimodivir (VX-787) | PB2 Cap-Binding | Fluorescence Polarization | 0.67 | [9] |

| Compound 71 | PA Endonuclease | Enzymatic Assay | 14 | [5] |

| Compound 63 | PA Endonuclease | Enzymatic Assay | 36 | [5] |

| Lifitegrast | PA Endonuclease | Gel-based Endonuclease Assay | 32,820 (PAN) | [6][10] |

| 26,810 (PAN-I38T) | [6][10] | |||

| BPR3P0128 | Cap-Snatching | Not Specified | 51 - 190 | [11][12][13] |

Table 2: Cell-Based Antiviral Activity of Selected Cap-Snatching Inhibitors

| Compound/Drug Name | Influenza Strain(s) | Cell Line | EC50 (nM) | Reference(s) |

| Baloxavir acid | A(H1N1)pdm09 | MDCK | 0.28 | [4] |

| A(H3N2) | MDCK | 0.16 | [4] | |

| B/Victoria | MDCK | 3.42 | [4] | |

| B/Yamagata | MDCK | 2.43 | [4] | |

| Pimodivir (VX-787) | Various Influenza A | MDCK | 0.13 - 3.2 | [14] |

| A(H1N1) | Macrophages | 8 | [14] | |

| A(H3N2) | Macrophages | 12 | [14] | |

| Compound 71 | H1N1 | MDCK | 2,100 | [5] |

| BPR3P0128 | Various Influenza A & B | MDCK | 51 - 190 | [11][12][13] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of potential cap-snatching inhibitors.

In Vitro Assays

This assay measures the cleavage of a fluorophore- and quencher-labeled RNA or DNA substrate by the PA endonuclease. Cleavage separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

-

Purified recombinant PA endonuclease domain (PAN).

-

FRET substrate: A short oligonucleotide (RNA or DNA) labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., Iowa Black) at the 3' end.

-

Assay buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MnCl2, 1 mM DTT.

-

Test compounds dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

Protocol:

-

Prepare a reaction mixture containing the assay buffer and the FRET substrate (e.g., 200 nM).

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (a known inhibitor like 2,4-dioxo-4-phenylbutanoic acid) and a negative control (DMSO vehicle).

-

Add the purified PAN enzyme (e.g., 75 ng/µl) to all wells except the background control.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).

-

Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[15]

This assay measures the binding of a fluorescently labeled cap analog to the PB2 cap-binding domain. The binding of the small fluorescent probe to the larger protein results in a slower rotation and an increase in the polarization of the emitted light.

Materials:

-

Purified recombinant PB2 cap-binding domain.

-

Fluorescently labeled cap analog (e.g., m7GTP-fluorescein).

-

Assay buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Test compounds dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence polarization plate reader.

Protocol:

-

In the wells of a microplate, add the assay buffer, the fluorescently labeled cap analog (at a concentration below its Kd), and the purified PB2 cap-binding domain.

-

Add the test compounds at a range of concentrations. Include a positive control (e.g., unlabeled m7GTP) and a negative control (DMSO).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

Calculate the change in millipolarization (mP) units and determine the IC50 value for each compound by plotting the mP values against the compound concentration.[2]

Cell-Based Assays

This is a classic virology assay used to determine the effect of a compound on the production of infectious virus particles.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza virus stock of a known titer.

-

Infection medium: Eagle's Minimum Essential Medium (MEM) supplemented with TPCK-trypsin.

-

Overlay medium: MEM containing a gelling agent like Avicel or agarose.

-

Test compounds.

-

Crystal violet staining solution.

-

6-well or 12-well cell culture plates.

Protocol:

-

Seed MDCK cells in culture plates and grow them to confluency.

-

Prepare serial dilutions of the test compound in infection medium.

-

Pre-incubate the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.

-

Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with the overlay medium containing the respective concentrations of the test compound.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with formalin and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

-

Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[16]

This assay provides a safe and quantifiable way to measure the activity of the influenza virus polymerase complex in cells.

Materials:

-

HEK293T or MDCK cells.

-

Plasmids expressing the influenza virus PA, PB1, PB2, and NP proteins.

-

A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the influenza virus promoter sequences.

-

Transfection reagent.

-

Test compounds.

-

Luciferase assay system or a flow cytometer/fluorescence microscope for GFP.

Protocol:

-

Co-transfect the cells with the plasmids expressing the polymerase subunits, NP, and the reporter plasmid.

-

After a few hours (e.g., 4-6 hours), replace the transfection medium with fresh medium containing serial dilutions of the test compound.

-

Incubate the cells for 24-48 hours at 37°C.

-

If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.

-

If using a GFP reporter, measure the GFP expression by flow cytometry or fluorescence microscopy.

-

Normalize the reporter gene expression to a co-transfected control plasmid (e.g., a plasmid expressing Renilla luciferase) to account for differences in transfection efficiency and cell viability.

-

Calculate the percentage of inhibition of polymerase activity and determine the EC50 value.[17][18]

Visualizing the Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in the study of cap-snatching inhibitors.

Caption: The influenza cap-snatching mechanism and points of inhibition.

Caption: Workflow for a FRET-based PA endonuclease assay.

Caption: Workflow for a fluorescence polarization-based PB2 cap-binding assay.

Conclusion and Future Directions

The inhibition of the influenza cap-snatching mechanism represents a clinically validated and highly promising strategy for the development of new anti-influenza therapeutics. The approval of baloxavir marboxil has paved the way for a new class of antiviral drugs with a distinct mechanism of action from existing neuraminidase inhibitors. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of the next generation of cap-snatching inhibitors.

Future efforts should focus on:

-

Expanding the chemical diversity of inhibitors: Exploring novel scaffolds to identify compounds with improved potency, broader spectrum of activity, and a higher barrier to resistance.

-

Addressing antiviral resistance: Understanding the mechanisms of resistance to current cap-snatching inhibitors and designing new molecules that can overcome these resistance mutations.

-

Combination therapies: Investigating the synergistic effects of combining cap-snatching inhibitors with other classes of anti-influenza drugs to enhance efficacy and reduce the likelihood of resistance emergence.

By continuing to unravel the complexities of the influenza cap-snatching process and applying innovative drug discovery approaches, the scientific community can develop more effective countermeasures against this persistent viral threat.

References

- 1. Frontiers | Anthralin Suppresses the Proliferation of Influenza Virus by Inhibiting the Cap-Binding and Endonuclease Activity of Viral RNA Polymerase [frontiersin.org]

- 2. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza virus polymerase inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Structural basis for therapeutic inhibition of influenza A polymerase PB2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Identification of BPR3P0128 as an inhibitor of cap-snatching activities of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of BPR3P0128 as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Influenza virus plaque assay [protocols.io]

- 17. Influenza A virus minigenome assay [bio-protocol.org]

- 18. A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Cap-dependent Endonuclease-IN-26: A Technical Guide for Influenza A Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for Cap-dependent endonuclease-IN-26 (CEN-IN-26), a potent inhibitor of the influenza A virus cap-dependent endonuclease (CEN). The document outlines the quantitative data supporting its antiviral activity, detailed experimental protocols for its evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Antiviral Activity

The antiviral efficacy of this compound has been evaluated through various in vitro assays, demonstrating its potent inhibitory activity against the influenza virus. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50) against the cap-dependent endonuclease enzyme and the half-maximal effective concentration (EC50) against a panel of influenza A and B virus strains. For comparative purposes, data for the approved drug Baloxavir marboxil is also included where available.

Table 1: In Vitro Enzymatic Inhibition and Antiviral Activity of this compound

| Parameter | Description | Value | Reference |

| IC50 | Concentration of the compound that inhibits 50% of the cap-dependent endonuclease (CEN) enzymatic activity. | 286 nM | [1] |

| EC50 | Concentration of the compound that inhibits 50% of viral replication in cell culture. | ||

| rgA/WSN/33 (H1N1) | 165.1 nM | [1][2] | |

| rgA/WSN/33-NA/H274Y (Oseltamivir-resistant H1N1) | 80.4 nM | [1][2] | |

| A/PR/8/34 (H1N1) | 183.0 nM | [1][2] | |

| A/Victoria/3/75 (H3N2) | 828.8 nM | [1][2] | |

| A/HongKong/8/68 (H3N2) | 301.5 nM | [1][2] | |

| B/Hong Kong/5/72 | 124.3 nM | [1][2] | |

| B/Maryland/1/59 | 176.0 nM | [1][2] | |

| In Vivo Clearance (rats) | The rate at which the compound is removed from the body. | 10.9 mL/min/kg | [1][2] |

Table 2: Comparative Antiviral Activity of Baloxavir Acid (Active form of Baloxavir Marboxil)

| Influenza Strain | EC50 (nM) | Reference |

| A(H1N1)pdm09 | 0.28 | [3] |

| A(H3N2) | 0.16 | [3] |

| B/Victoria-lineage | 3.42 | [3] |

| B/Yamagata-lineage | 2.43 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the target validation of this compound.

Cap-Dependent Endonuclease (CEN) Inhibition Assay (FRET-based)

This assay quantitatively measures the direct inhibitory effect of a compound on the enzymatic activity of the influenza virus cap-dependent endonuclease.

Principle: The assay utilizes a fluorescence resonance energy transfer (FRET) mechanism. A short, single-stranded nucleic acid probe is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the CEN, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant influenza virus PA subunit N-terminal domain (PAN) containing the endonuclease active site.

-

FRET-based nucleic acid probe (e.g., a 20-nucleotide RNA labeled with 6-FAM at the 5' end and a quencher at the 3' end).[4][5]

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM MnCl2).[5]

-

Test compound (this compound) dissolved in DMSO.

-

384-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.

-

In a 384-well plate, add the diluted compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant PAN endonuclease to all wells except the negative control.

-

Initiate the reaction by adding the FRET probe to all wells.

-

Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).[6]

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 465 nm excitation and 520 nm emission for 6-FAM).[5]

-

Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay determines the concentration of a compound required to inhibit the replication of the influenza virus.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of influenza virus. The virus replicates and spreads to adjacent cells, forming localized areas of cell death known as plaques. An overlay medium containing a semi-solid substance (e.g., Avicel or agarose) restricts the spread of the virus to the immediate vicinity of the initially infected cells. The number of plaques is a measure of the amount of infectious virus. The reduction in the number of plaques in the presence of an antiviral compound is a measure of its efficacy.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza virus stock of a known titer (Plaque Forming Units/mL).

-

Dulbecco's Modified Eagle Medium (DMEM) and other cell culture reagents.

-

Test compound (this compound).

-

Semi-solid overlay medium (e.g., containing Avicel RC-591 or low-melting-point agarose).

-

Crystal violet staining solution.

Procedure:

-

Seed MDCK cells in 12-well plates and grow to a confluent monolayer.

-

Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Wash the cell monolayers with PBS and infect with a standardized amount of virus (e.g., 50-100 PFU per well) in the presence of the different concentrations of the test compound.

-

Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Remove the virus inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to ensure that the observed antiviral activity is not due to the compound's toxicity to the host cells.

Principle: The viability of cells is measured after exposure to various concentrations of the test compound. A common method is the MTS or MTT assay, which is based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MDCK cells.

-

Cell culture medium.

-

Test compound (this compound).

-

MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed MDCK cells in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a cell control (no compound) and a blank control (medium only).

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add the MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[7]

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.

In Vivo Efficacy in a Mouse Model of Influenza Infection

This study evaluates the therapeutic efficacy of the compound in a living organism.

Principle: Mice are infected with a lethal or sub-lethal dose of influenza virus. The test compound is administered at various doses and schedules (prophylactic or therapeutic). The efficacy of the treatment is assessed by monitoring survival rates, changes in body weight, and reduction in lung viral titers.

Materials:

-

BALB/c mice.

-

Mouse-adapted influenza A virus strain (e.g., A/PR/8/34).

-

Test compound (this compound) formulated for administration (e.g., intravenous or oral).

-

Anesthesia (e.g., isoflurane).

-

Equipment for lung homogenization and viral titration (e.g., plaque assay or TCID50 assay).

Procedure:

-

Acclimatize mice to the laboratory conditions.

-

Anesthetize the mice and infect them intranasally with a predetermined dose of influenza virus.

-

Administer this compound at different doses (e.g., 0.08-10 mg/kg) and schedules (e.g., once daily starting 1 day post-infection).[1][2] Include a vehicle control group.

-

Monitor the mice daily for changes in body weight and signs of illness. Record survival rates.

-

At specific time points post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group.

-

Aseptically collect the lungs and homogenize them in PBS.

-

Determine the viral titer in the lung homogenates using a plaque assay or a TCID50 assay.

-

Analyze the data to determine the effect of the compound on survival, body weight loss, and lung viral load compared to the vehicle control group.

Mandatory Visualizations

Signaling Pathway: Influenza Virus Cap-Snatching Mechanism

The following diagram illustrates the "cap-snatching" process, which is the target of Cap-dependent endonuclease inhibitors.

Caption: Influenza virus cap-snatching mechanism and inhibition by CEN-IN-26.

Experimental Workflow: Target Validation of a CEN Inhibitor

The diagram below outlines the general workflow for the preclinical validation of a novel Cap-dependent endonuclease inhibitor.

Caption: Preclinical target validation workflow for a CEN inhibitor.

References

- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]

- 4. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Protection against lethal influenza virus challenge by RNA interference in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Cap-Dependent Endonuclease-IN-26 in Influenza B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza B virus remains a significant global health concern, necessitating the development of novel antiviral therapeutics. One of the most promising targets for antiviral intervention is the cap-dependent endonuclease, an essential enzyme for viral transcription. This technical guide provides an in-depth overview of the target validation of a specific inhibitor, Cap-dependent endonuclease-IN-26 (CEN-IN-26), against influenza B virus. We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel anti-influenza therapies.

Introduction: The Cap-Snatching Mechanism of Influenza B

Influenza B virus, a member of the Orthomyxoviridae family, possesses a segmented RNA genome. For viral replication to occur, the virus must transcribe its genomic RNA into messenger RNA (mRNA) that can be translated by the host cell's machinery. A critical step in this process is the "cap-snatching" mechanism, which is mediated by the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2][3]

The RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[4][5][6] The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs.[7][8] Subsequently, the endonuclease domain, located in the PA subunit, cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap.[1][2][7] This capped RNA fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs.[1][8] This entire process is essential for the production of functional viral mRNAs and, consequently, for viral replication.

The PA Endonuclease as a Therapeutic Target

The absolute requirement of the cap-snatching mechanism for influenza virus replication makes the PA endonuclease an attractive target for antiviral drug development.[6][9] Inhibiting this endonuclease activity would directly block viral transcription and subsequent protein synthesis, effectively halting the viral life cycle. This mechanism of action is distinct from that of neuraminidase inhibitors, the current standard of care for influenza, which target viral release from infected cells.[10][11] The development of cap-dependent endonuclease inhibitors offers a new therapeutic strategy, particularly for strains resistant to existing antivirals.[12][13]

This compound (CEN-IN-26) is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease.[14] This guide will focus on the methodologies and data supporting its validation as a therapeutic candidate against influenza B.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound against influenza B virus.

Table 1: In Vitro Efficacy of this compound

| Parameter | Virus Strain | Cell Line | Value | Reference |

| IC50 (Endonuclease Inhibition) | Influenza B | - | 286 nM | [14] |

| EC50 (Antiviral Activity) | B/Hong Kong/5/72 | MDCK | 124.3 nM | [14] |

| B/Maryland/1/59 | MDCK | 176.0 nM | [14] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MDCK: Madin-Darby Canine Kidney cells.

Table 2: In Vivo Efficacy of this compound in a Mouse Model

| Animal Model | Virus Strain | Treatment | Key Finding | Reference |

| Mouse | B/Maryland/1/59 | Intravenous administration (0.08-10 mg/kg; q.d.; 1 day) | Dose-dependent efficacy in an immediate treatment model. | [14] |

q.d.: once a day.

Signaling Pathways and Experimental Workflows

Influenza B Cap-Snatching Signaling Pathway

Caption: The influenza B cap-snatching mechanism and the inhibitory action of CEN-IN-26.

Experimental Workflow for In Vitro Target Validation

Caption: Workflow for the in vitro validation of this compound.

Experimental Workflow for In Vivo Target Validation

Caption: Workflow for the in vivo validation of this compound.

Detailed Experimental Protocols

In Vitro Assays

This assay measures the direct inhibitory effect of CEN-IN-26 on the endonuclease activity of the influenza B PA subunit.

-

Reagents and Materials:

-

Recombinant influenza B PA endonuclease domain.

-

Fluorescently labeled RNA substrate (e.g., a short capped RNA oligonucleotide).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

CEN-IN-26 stock solution (in DMSO).

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of CEN-IN-26 in the assay buffer.

-

In a 384-well plate, add the diluted CEN-IN-26 or DMSO (vehicle control) to the wells.

-

Add the recombinant PA endonuclease domain to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled RNA substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence intensity. The cleavage of the substrate will result in a change in fluorescence.

-

Calculate the percent inhibition for each concentration of CEN-IN-26 relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

This assay determines the concentration of CEN-IN-26 that is toxic to the host cells used for antiviral assays.

-

Reagents and Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

CEN-IN-26 stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed MDCK cells in a 96-well plate and allow them to adhere and grow to confluency.

-

Prepare serial dilutions of CEN-IN-26 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of CEN-IN-26. Include a vehicle control (DMSO) and a no-compound control.

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability for each concentration relative to the no-compound control.

-

Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

-

This assay measures the ability of CEN-IN-26 to inhibit the replication of influenza B virus, as evidenced by a reduction in the number of viral plaques.

-

Reagents and Materials:

-

MDCK cells.

-

Influenza B virus stock (e.g., B/Maryland/1/59).

-

Infection medium (e.g., serum-free DMEM with TPCK-trypsin).

-

CEN-IN-26 stock solution.

-

Agarose or Avicel overlay.

-

Crystal violet staining solution.

-

6-well or 12-well cell culture plates.

-

-

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.

-

Prepare serial dilutions of the influenza B virus stock.

-

In separate tubes, mix the virus dilutions with equal volumes of medium containing various concentrations of CEN-IN-26 or a vehicle control. Incubate for 1 hour at 37°C.

-

Wash the cell monolayers with PBS and inoculate with the virus-compound mixtures.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with the agarose or Avicel overlay containing the corresponding concentrations of CEN-IN-26.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

-

Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of CEN-IN-26 compared to the vehicle control.

-

Determine the EC₅₀ value from the dose-response curve.

-

In Vivo Efficacy Study

This study evaluates the therapeutic efficacy of CEN-IN-26 in a mouse model of influenza B infection.

-

Animals and Husbandry:

-

Female BALB/c mice, 6-8 weeks old.

-

Housed in a BSL-2 facility with ad libitum access to food and water.

-

Acclimatize animals for at least 3 days before the experiment.

-

-

Reagents and Materials:

-

Mouse-adapted influenza B virus (e.g., B/Maryland/1/59).

-

CEN-IN-26 formulated for intravenous administration.

-

Anesthetic (e.g., isoflurane).

-

Sterile PBS.

-

-

Procedure:

-

Randomly assign mice to treatment groups (e.g., vehicle control, different doses of CEN-IN-26).

-

Lightly anesthetize the mice with isoflurane.

-

Infect the mice intranasally with a lethal or sub-lethal dose of influenza B virus suspended in sterile PBS.

-

Administer CEN-IN-26 or vehicle control intravenously at specified time points (e.g., 1 hour post-infection and then once daily for a specified duration).

-

Monitor the mice daily for weight loss and signs of morbidity for at least 14 days post-infection. Euthanize mice that lose more than 25-30% of their initial body weight.

-

For viral load determination, euthanize a subset of mice from each group at various time points (e.g., days 2, 4, and 6 post-infection).

-

Aseptically collect the lungs and homogenize them in sterile PBS.

-

Determine the viral titer in the lung homogenates using a TCID₅₀ assay or by quantitative RT-PCR.

-

Analyze the data statistically to compare survival rates, weight loss, and lung viral titers between the treatment and control groups.

-

This method quantifies the amount of viral RNA in lung tissue.

-

Reagents and Materials:

-

RNA extraction kit.

-

Reverse transcriptase.

-

Primers and probe specific for a conserved region of the influenza B genome (e.g., the M gene).

-

qRT-PCR master mix.

-

Real-time PCR instrument.

-

-

Procedure:

-

Extract total RNA from the lung homogenates using a commercial RNA extraction kit.

-

Perform reverse transcription to synthesize cDNA from the viral RNA.

-

Set up the qRT-PCR reaction with the cDNA, primers, probe, and master mix.

-

Run the reaction on a real-time PCR instrument.

-

Generate a standard curve using known quantities of a plasmid containing the target viral gene sequence.

-

Quantify the viral RNA copies in the lung samples by comparing their Ct values to the standard curve.

-

Conclusion

The data and methodologies presented in this technical guide provide a strong foundation for the validation of this compound as a potent inhibitor of influenza B virus. The in vitro data demonstrate its direct inhibition of the viral endonuclease and its effectiveness in cell-based antiviral assays at non-toxic concentrations. The in vivo studies in a mouse model further support its therapeutic potential. The detailed protocols provided herein should enable other researchers to replicate and expand upon these findings, contributing to the development of the next generation of anti-influenza drugs. Further studies, including pharmacokinetic and toxicology assessments, will be crucial for advancing CEN-IN-26 towards clinical development.

References

- 1. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Infection Using Mouse-Adapted Influenza B Virus in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 6. Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor | Encyclopedia MDPI [encyclopedia.pub]

- 7. Influenza virus plaque assay [protocols.io]

- 8. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]

- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Novel CEN Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of novel inhibitors targeting Cap-dependent Endonucleases (CENs), crucial enzymes in the life cycle of certain viruses like influenza, as well as Centromere Proteins (CENPs) implicated in cancer progression. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological processes and workflows.

Data Presentation: Comparative Efficacy of Novel CEN Inhibitors

The following tables summarize the in vitro efficacy of various CEN inhibitors against their respective targets. This data is essential for comparing the potency and selectivity of newly developed compounds.

Table 1: In Vitro Antiviral Activity of a Novel CEN Inhibitor (RO-7) Against Influenza Viruses

| Virus Strain | EC50 (nM) |

| A/California/07/2009 (H1N1) | 0.8 |

| A/Victoria/3/1975 (H3N2) | 1.2 |

| B/Florida/4/2006 | 2.5 |

| A/Anhui/1/2013 (H7N9) | 0.5 |

| Oseltamivir-resistant H1N1 | 0.9 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Inhibitory Activity of Baloxavir Acid (BXA) Against Influenza Virus Cap-Dependent Endonuclease

| Virus Strain | IC50 (nM) |

| A/WSN/33 (H1N1) | 1.4 - 2.9 |

| B/Hong Kong/5/72 | 5.0 - 8.6 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Cell Viability in the Presence of CEN Inhibitors

| Cell Line | Compound | CC50 (µM) |

| MDCK | Baloxavir acid (BXA) | > 100 |

| A549 | Baloxavir acid (BXA) | > 100 |

| MDBK | Baloxavir acid (BXA) | > 100 |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings in your own research.

Biochemical Assay: Fluorescence Polarization (FP) Assay for CEN Inhibition

This assay measures the inhibition of the interaction between the CEN enzyme and its substrate.

Principle: A fluorescently labeled substrate peptide, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CEN protein, its tumbling slows, leading to an increase in fluorescence polarization. An inhibitor will compete with the substrate for binding to the CEN protein, causing a decrease in fluorescence polarization.

Materials:

-

Purified recombinant CEN protein

-

Fluorescently labeled substrate peptide (e.g., FITC-labeled)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

Test compounds (novel CEN inhibitors)

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of the CEN protein and the fluorescently labeled substrate in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

Dispense a small volume (e.g., 10 µL) of the CEN protein/substrate mixture into the wells of the 384-well plate.

-

Add the test compounds at various concentrations (e.g., a serial dilution). Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Cell Viability (MTS) Assay

This assay determines the cytotoxicity of the novel CEN inhibitors.

Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cells (e.g., MDCK, A549)

-

Cell culture medium

-

Test compounds (novel CEN inhibitors)

-

MTS reagent

-

96-well plates

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a positive control (a known cytotoxic agent) and a negative control (vehicle).

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells and determine the CC50 value.[1][2][3][4]

Cell-Based Assay: Plaque Reduction Assay

This assay evaluates the antiviral activity of the CEN inhibitors.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

-

Host cells (e.g., MDCK)

-

Influenza virus stock

-

Cell culture medium and agar overlay

-

Test compounds

-

Crystal violet solution

Procedure:

-

Seed host cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with a known amount of influenza virus.

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

-

Overlay the cells with a medium containing agar and various concentrations of the test compound.

-

Incubate the plates for 2-3 days until plaques are visible.

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percent inhibition of plaque formation for each compound concentration. Determine the EC50 value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the characterization of CEN inhibitors.

Caption: Workflow for identifying and characterizing novel CEN inhibitors.

Caption: The cap-snatching mechanism of influenza virus.[5][6][7][8][9]

Caption: CENPF/CDK1 signaling in cancer progression.[10][11][12][13][14]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. esrf.fr [esrf.fr]

- 8. Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influenza A virus utilizes noncanonical cap-snatching to diversify its mRNA/ncRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CENPF/CDK1 signaling pathway enhances the progression of adrenocortical carcinoma by regulating the G2/M-phase cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preclinical Data for Cap-dependent Endonuclease-IN-26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Cap-dependent endonuclease-IN-26 (also referred to as compound 2v), a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN). The information presented herein is intended to support further research and development of this compound as a potential antiviral therapeutic.

Introduction to this compound

This compound is a small molecule inhibitor that targets the cap-dependent endonuclease enzyme of influenza A and B viruses.[1][2] This enzyme is essential for viral replication, specifically for a process known as "cap-snatching," where the virus cleaves the 5' caps of host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[3] By inhibiting this enzyme, this compound effectively blocks viral gene transcription and subsequent replication.[3][4]

In Vitro Activity

This compound has demonstrated potent inhibitory activity against the CEN enzyme and a broad spectrum of antiviral activity against various influenza A and B virus strains.

Enzymatic Inhibition

The compound exhibits significant inhibition of the cap-dependent endonuclease enzyme with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Parameter | Value | Reference |

| IC50 | 286 nM | [1][2][5] |

Antiviral Activity

The antiviral efficacy of this compound has been evaluated against multiple influenza strains, including oseltamivir-resistant variants. The half-maximal effective concentration (EC50) values are summarized below.

| Influenza Strain | Virus Type/Subtype | EC50 (nM) | Reference |

| rgA/WSN/33 | A/H1N1 | 165.1 | [1][5] |

| rgA/WSN/33-NA/H274Y (Oseltamivir-resistant) | A/H1N1 | 80.4 | [1][5] |

| A/PR/8/34 | A/H1N1 | 183.0 | [1][5] |

| A/Victoria/3/75 | A/H3N2 | 828.8 | [1][5] |

| A/HongKong/8/68 | A/H3N2 | 301.5 | [1][5] |

| B/Hong Kong/5/72 | B | 124.3 | [1][5] |

| B/Maryland/1/59 | B | 176.0 | [1][5] |

In Vivo Data

Preclinical in vivo studies have been conducted to assess the pharmacokinetic properties and therapeutic efficacy of this compound.

Pharmacokinetics

Pharmacokinetic analysis in rats revealed reasonable in vivo clearance of the compound.

| Species | Parameter | Value | Reference |

| Rat | In vivo clearance | 10.9 mL/min/kg | [5] |

Efficacy

In a mouse model of influenza B infection, this compound demonstrated dose-dependent efficacy when administered intravenously in an immediate treatment regimen.

| Animal Model | Virus Strain | Dosing Regimen | Efficacy | Reference |

| Mouse | Influenza B (B/Maryland/1/59) | 0.08-10 mg/kg, q.d., 1 day (intravenous) | Dose-dependent efficacy | [1] |

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza virus. This process is initiated by the binding of the viral polymerase complex to host pre-mRNAs, followed by cleavage of the 5' cap by the endonuclease domain of the polymerase acidic (PA) subunit. These capped fragments are then used to prime the transcription of viral mRNAs by the viral RNA-dependent RNA polymerase. By blocking the endonuclease activity, the compound prevents the generation of these essential primers, thereby halting viral replication.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide.

In Vitro Cap-dependent Endonuclease Activity Assay

This assay is designed to measure the direct inhibitory effect of a compound on the endonuclease enzyme.

-

Preparation of Viral Ribonucleoproteins (vRNPs):

-

Influenza virus (e.g., A/WSN/33) is propagated in embryonated chicken eggs.

-

The allantoic fluid is harvested, and virus particles are purified by ultracentrifugation.

-

The purified virus is solubilized, and vRNPs are collected by ultracentrifugation to serve as the source of CEN activity.[6]

-

-

Enzyme Inhibition Assay:

-

The vRNPs are incubated with varying concentrations of this compound.

-

A radiolabeled capped RNA substrate (e.g., AlMV RNA 4 with an m7G32pppGm 5' end) is added to the mixture.[7]

-

The reaction is incubated to allow for endonuclease cleavage.

-

The reaction products are analyzed by gel electrophoresis, and the amount of the specific cleavage product is quantified to determine the extent of inhibition.

-

The IC50 value is calculated as the concentration of the inhibitor that reduces the endonuclease activity by 50%.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 1370238-26-8|DC Chemicals [dcchemicals.com]

- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound I CAS#: 1370238-26-8 I cap-dependent endonuclease (CEN) inhibitor I InvivoChem [invivochem.com]

- 6. pnas.org [pnas.org]

- 7. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cap-Dependent Endonuclease of Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cap-dependent endonuclease of the influenza virus is an essential enzyme for viral replication and a prime target for novel antiviral therapeutics. This guide provides a comprehensive overview of its structure, function, and mechanism of action. It details the intricate "cap-snatching" process, a unique mechanism employed by the influenza virus to procure capped primers from host cell pre-mRNAs for the transcription of its own genome. This document summarizes key quantitative data on enzyme kinetics and inhibitor potency, offers detailed protocols for critical experimental assays, and presents visual diagrams of the underlying molecular pathways and experimental workflows to facilitate a deeper understanding and aid in the development of next-generation influenza therapies.

Introduction: The Central Role of the Cap-Dependent Endonuclease in Influenza Virus Replication

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1][2][3] This complex is responsible for both the transcription and replication of the virus's segmented RNA genome within the nucleus of infected host cells.[1][4] A critical and unique feature of influenza virus transcription is its reliance on a "cap-snatching" mechanism to generate primers for viral mRNA synthesis.[5][6] This process is initiated by the cap-dependent endonuclease activity of the polymerase complex, making it an indispensable component of the viral life cycle.[7][8]

The cap-snatching process involves the PB2 subunit binding to the 5' cap structure of host cell pre-mRNAs.[5][9] Subsequently, the endonuclease domain, located in the N-terminal region of the PA subunit, cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.[5][10] This generates a short, capped RNA fragment that is then used by the PB1 subunit, which contains the core RNA polymerase activity, to prime the synthesis of viral mRNAs.[11] This clever mechanism ensures that the viral mRNAs possess a 5' cap, allowing them to be efficiently translated by the host cell's ribosomal machinery.[6] Given its essential and highly conserved nature, the cap-dependent endonuclease has emerged as a major target for the development of novel anti-influenza drugs.[12][13]

Structure and Function of the Polymerase Subunits

The coordinated action of the three polymerase subunits is essential for the cap-snatching process and subsequent viral transcription.

-

PA Subunit: The N-terminal domain of the PA subunit houses the endonuclease active site.[14][15][16] This domain contains a conserved PD-(D/E)XK nuclease motif and requires the presence of divalent metal ions, typically manganese (Mn2+), for its catalytic activity.[5][17] The C-terminal domain of PA is involved in the interaction with the PB1 subunit.[3]

-

PB1 Subunit: The PB1 subunit forms the core of the polymerase complex and contains the RNA-dependent RNA polymerase catalytic activity.[3][18] It is responsible for elongating the nascent viral mRNA chain using the capped primer generated by the PA subunit.[11] The N-terminus of PB1 interacts with PA, while its C-terminus binds to PB2.[3]

-

PB2 Subunit: The PB2 subunit is responsible for recognizing and binding to the 5' cap structure (m7GpppN) of host pre-mRNAs.[5][18][19] This interaction is the initial step in the cap-snatching process, bringing the host mRNA into proximity with the PA endonuclease active site.

The "Cap-Snatching" Mechanism: A Step-by-Step Pathway

The cap-snatching mechanism is a highly regulated and sequential process that ensures the efficient production of viral mRNAs.

Quantitative Data on Endonuclease Activity and Inhibition

The development of potent inhibitors against the cap-dependent endonuclease is a major focus of anti-influenza drug discovery. The following tables summarize key quantitative data for various inhibitors, including their 50% inhibitory concentration (IC50), 50% effective concentration (EC50), dissociation constant (Kd), and inhibition constant (Ki).

Table 1: In Vitro Inhibition of Influenza Endonuclease Activity

| Compound | Assay Type | Target | IC50 | Reference |

| Baloxavir acid | Endonuclease activity assay | Influenza A PA subunit | 2.5 nM | [20] |

| Compound 71 | Enzymatic assay | PA endonuclease | 14 nM | [21] |

| Compound 63 | Enzymatic assay | PA endonuclease | 36 ± 7 nM | [21] |

| Compound 2 | Fluorescence Polarization | PA N-terminal domain | 0.43 µM | [7] |

| DPBA (Compound 1) | Fluorescence Polarization | PA N-terminal domain | 0.48 µM | [7] |

| Compound 3 | Fluorescence Polarization | PA N-terminal domain | 0.85 µM | [7] |

| PA-49 | Plaque inhibition assay | Influenza A/WSN/33 | 0.47 ± 0.13 µM | [8] |

| G07 | Plaque inhibition assay | Influenza A/WSN/33 | 0.23 ± 0.15 µM | [8] |

Table 2: Antiviral Activity and Cytotoxicity of Endonuclease Inhibitors

| Compound | Cell Line | Virus Strain | EC50 | CC50 | Reference |

| Compound 71 | MDCK | H1N1 | 2.1 µM | 280 µM | [21] |

| G07 | MDCK | A/WSN/33 (H1N1) | 11.38 ± 1.89 µM | >100 µM | [8] |

| Compound 4 | MDCK | PR8 H1N1 | 23 µM | >50 µM | [22] |

| Compound 16 | MDCK | PR8 H1N1 | 18 µM | >50 µM | [22] |

Table 3: Binding Affinity of Inhibitors to the PA Endonuclease Domain

| Compound | Method | Target | Kd/Ki | Reference |

| Compound 2 | Fluorescence Polarization | PA N-terminal domain | Ki = 0.09 µM | [7] |

| Baloxavir acid (BXA) | MicroScale Thermophoresis | Wild-type PA N-terminal domain | Kd = 343 nM | [2] |

| Compound 23 | MicroScale Thermophoresis | Wild-type PA N-terminal domain | Kd ≥ 200 µM | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of the influenza virus cap-dependent endonuclease and the evaluation of its inhibitors.

Expression and Purification of Recombinant Influenza Polymerase

A reliable source of active polymerase is essential for in vitro assays. This protocol describes the expression of the heterotrimeric polymerase complex in mammalian cells.

Workflow for Recombinant Polymerase Production

Protocol:

-

Plasmid Construction: Clone the full-length cDNAs for the PA, PB1, and a C-terminally FLAG-tagged PB2 subunit of the desired influenza virus strain into a mammalian expression vector, such as pCAGGS.[23]

-

Cell Culture and Transfection: Culture human embryonic kidney (HEK) 293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Co-transfect the cells with the three expression plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).[24][25]

-

Cell Harvest and Lysis: At 48-72 hours post-transfection, harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.

-

Affinity Purification: Clarify the cell lysate by centrifugation and apply the supernatant to an anti-FLAG M2 affinity resin.[23]

-

Washing and Elution: Wash the resin extensively with a wash buffer to remove non-specifically bound proteins. Elute the polymerase complex using a buffer containing a competitive FLAG peptide.

-

Quality Control: Analyze the purified polymerase complex by SDS-PAGE and Coomassie blue staining to assess purity and confirm the presence of all three subunits. Confirm the identity of the subunits by Western blotting using specific antibodies.[24]

FRET-Based Endonuclease Activity Assay

This high-throughput assay allows for the quantitative measurement of endonuclease activity and the screening of potential inhibitors.[19][26][27]

Assay Principle

Protocol:

-

Substrate: Utilize a short single-stranded RNA or DNA oligonucleotide labeled with a fluorophore (e.g., 6-FAM) at one end and a quencher (e.g., Iowa Black) at the other.[27] In the intact substrate, fluorescence is quenched due to Förster Resonance Energy Transfer (FRET).

-

Reaction Mixture: Prepare a reaction buffer containing HEPES (pH 7.5), KCl, DTT, and MnCl2.[19]

-

Assay Procedure:

-

Add the purified influenza polymerase complex to the reaction buffer in a microplate well.

-

To screen for inhibitors, pre-incubate the enzyme with the test compounds.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. Endonuclease cleavage of the substrate separates the fluorophore and quencher, resulting in a detectable fluorescence signal.[28]

-

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase. For inhibitor screening, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Plaque Reduction Assay

This cell-based assay is a gold standard for determining the antiviral activity of compounds by measuring the reduction in the formation of viral plaques.[29][30]

Protocol:

-

Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer.[15][29]

-

Virus Infection:

-

Prepare serial dilutions of the influenza virus stock.

-

Infect the MDCK cell monolayers with a low multiplicity of infection (MOI) to produce a countable number of plaques.

-

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of the test compound.[29]

-

Incubation: Incubate the plates at 37°C for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting:

-

Fix the cells with formalin and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[8]

Focus Reduction Assay

This assay is a higher-throughput alternative to the plaque reduction assay, particularly useful for viruses that do not form clear plaques.[14][31]

Protocol:

-

Cell Seeding and Infection: Similar to the plaque reduction assay, infect confluent MDCK cell monolayers in 96-well plates with a standardized amount of virus.[15]

-

Compound Treatment: After virus adsorption, overlay the cells with a medium containing the test compound.

-

Incubation: Incubate for a shorter period than the plaque assay, typically 20-24 hours.[32]

-

Immunostaining:

-

Fix the cells and permeabilize the cell membranes.

-

Incubate with a primary antibody specific for an influenza virus protein (e.g., nucleoprotein).

-